
2-Methyl-1,3-benzoxazole-6-carboxylic acid
Descripción general
Descripción
2-Methyl-1,3-benzoxazole-6-carboxylic acid is an organic compound with the molecular formula C9H7NO3. It is a derivative of benzoxazole, a bicyclic compound containing both benzene and oxazole rings. This compound is known for its diverse applications in various fields, including medicinal chemistry, pharmaceuticals, and industrial chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Methyl-1,3-benzoxazole-6-carboxylic acid involves the condensation of 2-aminophenol with aromatic aldehydes in the presence of aqueous hydrogen peroxide (H2O2), ethanol, titanium tetraisopropoxide (TTIP), and a catalyst such as mesoporous titania-alumina mixed oxide (MTAMO) at 50°C . Another method involves the reaction of 3-carboxy-2-aminophenol with acetic acid and tetrabutylammonium bromide (TBAB) at 100°C .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced catalytic systems to enhance efficiency and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-1,3-benzoxazole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoxazole derivatives .
Aplicaciones Científicas De Investigación
2-Methyl-1,3-benzoxazole-6-carboxylic acid has numerous scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Methyl-1,3-benzoxazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, as an orexin 1 receptor antagonist, it binds to the receptor and inhibits its activity, thereby modulating appetite and energy balance. In the case of HIV-1 protease inhibitors, it interferes with the protease enzyme, preventing the maturation of viral particles .
Comparación Con Compuestos Similares
Similar Compounds
2-Methylbenzoxazole: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.
1,3-Benzoxazole-6-carboxylic acid: Similar structure but without the methyl group, affecting its chemical properties and reactivity.
Uniqueness
2-Methyl-1,3-benzoxazole-6-carboxylic acid is unique due to the presence of both the methyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Actividad Biológica
2-Methyl-1,3-benzoxazole-6-carboxylic acid (MBC) is an organic compound recognized for its significant biological activities, particularly as an orexin 1 receptor antagonist. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
- Molecular Formula : C₉H₇NO₃
- Molecular Weight : 177.16 g/mol
- Structure : The compound features a benzoxazole ring fused with a carboxylic acid group at the 6-position, contributing to its acidic properties and biological activity.
MBC primarily acts as an antagonist of the orexin 1 receptor, which is implicated in appetite regulation and energy expenditure. By inhibiting this receptor, MBC has potential therapeutic applications in treating obesity and related metabolic disorders. The following table summarizes its interactions with various biological targets:
Target | Type of Interaction | Biological Implication |
---|---|---|
Orexin 1 Receptor | Antagonism | Appetite regulation and energy balance |
Human Carbonic Anhydrases | Inhibition | Potential treatment for glaucoma and edema |
DNA Topoisomerases | Inhibition | Anticancer activity |
Orexin 1 Receptor Antagonism
Research indicates that MBC effectively binds to and inhibits the orexin 1 receptor, which plays a crucial role in regulating feeding behavior. Studies employing radiolabeled ligand binding assays have demonstrated its binding affinity and efficacy in modulating appetite.
Anticancer Activity
MBC has shown promising results in anticancer studies. For instance, it was tested against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The compound exhibited cytotoxic effects with IC50 values indicating significant inhibition of cell proliferation:
Compound | IC50 (μM) - MCF-7 Cells | IC50 (μM) - A549 Cells |
---|---|---|
This compound | 25.72 ± 3.95 | Not specified |
UK-1 (reference compound) | 31 ± 5 | 17 ± 2 |
These findings suggest that MBC may induce apoptosis in cancer cells, potentially through mechanisms involving DNA interaction and metal ion binding .
Study on Orexin Receptor Antagonism
In a study focused on the pharmacological profile of MBC, researchers found that it significantly reduced food intake in animal models by antagonizing the orexin 1 receptor. This effect was quantified through behavioral assays measuring food consumption over set time periods.
Anticancer Efficacy Assessment
Another study evaluated MBC's anticancer properties using flow cytometry to assess apoptosis in treated cell lines. Results indicated that MBC could accelerate apoptosis in a dose-dependent manner, showcasing its potential as a therapeutic agent against certain cancers .
Q & A
Q. Basic: What synthetic strategies are recommended for preparing 2-Methyl-1,3-benzoxazole-6-carboxylic acid, and how can reaction yields be optimized?
Methodological Answer:
The compound is typically synthesized via cyclization reactions starting from substituted anthranilic acid derivatives. For example, coupling 6-carboxy-substituted benzoxazole precursors with methylating agents under controlled conditions can yield the target molecule. Key steps include:
- Cyclization : Use of dehydrating agents (e.g., POCl₃ or PPA) to form the benzoxazole ring .
- Purification : Recrystallization from ethanol/water mixtures improves purity (>97%, as noted in commercial catalogs) .
- Yield Optimization : Adjusting stoichiometric ratios of reagents and maintaining anhydrous conditions minimizes side products. Reaction monitoring via TLC or HPLC ensures intermediate stability .
Q. Advanced: How do structural modifications at the 2-methyl position influence the compound’s reactivity in medicinal chemistry applications?
Methodological Answer:
The 2-methyl group sterically hinders electrophilic substitution at the benzoxazole core, directing functionalization to the 6-carboxylic acid moiety. This property is exploited in drug design:
- Derivatization : The carboxylic acid group can be esterified or amidated to enhance bioavailability, as seen in analogs like tafamidis (a transthyretin stabilizer) .
- Mechanistic Studies : Computational docking (e.g., AutoDock Vina) and NMR titration experiments reveal that methyl substitution stabilizes hydrophobic interactions in protein binding pockets .
- Contradictions : Some studies report reduced solubility with bulkier substituents, necessitating co-solvent systems (e.g., DMSO/PBS) for in vitro assays .
Q. Basic: What analytical techniques are critical for confirming the identity and purity of this compound?
Methodological Answer:
- Spectroscopy :
- Mass Spectrometry : High-resolution MS (HRMS) verifies the exact mass (193.0375 g/mol for C₉H₇NO₃) .
- Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity, using C18 columns and acetonitrile/water gradients .
Q. Advanced: How can researchers resolve discrepancies in reported biological activity data for benzoxazole derivatives?
Methodological Answer:
Data contradictions often arise from polymorphic forms or assay variability. Strategies include:
- Polymorph Screening : X-ray diffraction (XRD) identifies crystalline forms, as demonstrated in patents for related benzoxazole-carboxylic acid polymorphs .
- Assay Standardization : Use internal controls (e.g., PI-9i in cytotoxicity assays) and replicate experiments across cell lines (e.g., prostate carcinoma vs. colorectal cancer models) .
- Meta-Analysis : Cross-reference data from structural analogs (e.g., 2-(3,5-dichlorophenyl) derivatives) to isolate substituent-specific effects .
Q. Basic: What are the primary applications of this compound in pharmacological research?
Methodological Answer:
- Drug Precursor : Serves as a scaffold for transthyretin stabilizers (e.g., tafamidis derivatives) .
- Enzyme Inhibition : The carboxylic acid group chelates metal ions in metalloenzyme active sites, explored in kinase and protease inhibition studies .
- Cytotoxicity Probes : Used at 400 µM concentrations in combination with IFNγ to study tumor cell apoptosis mechanisms .
Q. Advanced: What computational methods are effective for predicting the compound’s interactions with biological targets?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER force fields model binding stability with proteins like transthyretin .
- Density Functional Theory (DFT) : Calculates electrostatic potential surfaces to predict reactive sites for derivatization .
- Machine Learning : QSAR models trained on benzoxazole libraries predict ADMET properties, reducing experimental attrition .
Q. Basic: How should researchers handle solubility challenges during in vitro experiments?
Methodological Answer:
- Solvent Systems : Use DMSO for initial stock solutions (≤10% v/v final concentration) followed by dilution in PBS or cell culture media .
- pH Adjustment : Neutralize the carboxylic acid group with NaOH to form water-soluble sodium salts .
- Surfactants : Polysorbate-80 (0.01% w/v) enhances solubility in aqueous buffers without cytotoxicity .
Q. Advanced: What strategies mitigate batch-to-batch variability in synthetic preparations?
Methodological Answer:
- Process Analytical Technology (PAT) : In-line FT-IR monitors reaction progress in real time .
- Design of Experiments (DoE) : Multi-variable optimization (e.g., temperature, catalyst loading) identifies critical process parameters .
- Quality Control : Rigorous NMR and LC-MS profiling of each batch ensures consistency, with impurity thresholds ≤0.5% .
Q. Basic: What safety precautions are necessary when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine powders .
- Waste Disposal : Neutralize acidic waste with bicarbonate before disposal in designated containers .
Q. Advanced: How can researchers leverage structural analogs to explore structure-activity relationships (SAR)?
Methodological Answer:
- Analog Synthesis : Replace the 2-methyl group with halogens or electron-withdrawing groups (e.g., -CF₃) to modulate electronic effects .
- Biological Testing : Compare IC₅₀ values across analogs in enzyme inhibition assays (e.g., HDAC or COX-2) .
- Crystallography : Co-crystallize derivatives with target proteins (e.g., transthyretin) to map binding interactions .
Propiedades
IUPAC Name |
2-methyl-1,3-benzoxazole-6-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c1-5-10-7-3-2-6(9(11)12)4-8(7)13-5/h2-4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFYDDTFAVDJJAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30594220 | |
Record name | 2-Methyl-1,3-benzoxazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30594220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13452-14-7 | |
Record name | 2-Methyl-1,3-benzoxazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30594220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methyl-1,3-benzoxazole-6-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.